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Compound of Interest

Compound Name: 3-Methylbenzyl chloride

Cat. No.: B1630373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzyl chloride (CAS No. 620-19-9), a versatile reagent and intermediate in organic

synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity

assessment, and reaction monitoring.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methylbenzyl chloride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10-7.30 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.55 Singlet 2H
Methylene protons (-

CH₂Cl)

~2.35 Singlet 3H Methyl protons (-CH₃)
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Note: Predicted chemical shifts based on typical values for substituted benzyl compounds.

Actual values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~138.5 Quaternary aromatic carbon (C-CH₃)

~137.5 Quaternary aromatic carbon (C-CH₂Cl)

~129.0 Aromatic CH

~128.8 Aromatic CH

~128.7 Aromatic CH

~126.0 Aromatic CH

~46.3 Methylene carbon (-CH₂Cl)

~21.2 Methyl carbon (-CH₃)

Note: Predicted chemical shifts based on typical values for substituted benzyl compounds.

Actual values may vary slightly depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2920 Medium
Aliphatic C-H stretch

(asymmetric)

~2860 Medium
Aliphatic C-H stretch

(symmetric)

~1605, 1485, 1450 Medium to Strong Aromatic C=C ring stretching

~1265 Strong C-Cl stretch

~780, 740 Strong
C-H out-of-plane bending

(aromatic)
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Note: Predicted absorption frequencies based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

140/142 ~3:1
[M]⁺, Molecular ion (presence

of ³⁵Cl and ³⁷Cl)

105 High
[M-Cl]⁺, Tropylium ion or

substituted tropylium ion

91 High
[C₇H₇]⁺, Tropylium ion (from

rearrangement)

77 Medium [C₆H₅]⁺, Phenyl cation

Note: Predicted fragmentation pattern based on the known mass spectrometry of benzyl

halides. The base peak is expected to be at m/z 105 or 91.

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: A sample of 3-Methylbenzyl chloride (5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃),

in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
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width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay

of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200

ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a

longer acquisition time are generally required compared to ¹H NMR.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied. For ¹H NMR

spectra, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is the most common method for obtaining an

infrared spectrum.

Sample Preparation: As 3-Methylbenzyl chloride is a liquid at room temperature, the

spectrum can be obtained by placing a thin film of the neat liquid between two salt plates

(e.g., NaCl or KBr), which are transparent to infrared radiation.

Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A

background spectrum of the clean salt plates is first recorded. The sample is then scanned

over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of

relatively small, volatile organic molecules like 3-Methylbenzyl chloride.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in a high-vacuum source chamber.
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Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), which causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).

Fragmentation: The molecular ions are often formed with excess energy, leading to their

fragmentation into smaller, characteristic ions and neutral fragments.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound such as 3-Methylbenzyl chloride.
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Caption: Workflow for the spectroscopic characterization of 3-Methylbenzyl chloride.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630373#spectroscopic-data-of-3-methylbenzyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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